fmoc-Cysteinol(acm)

Vue d'ensemble

Description

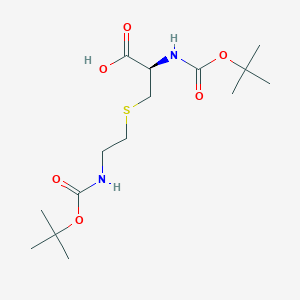

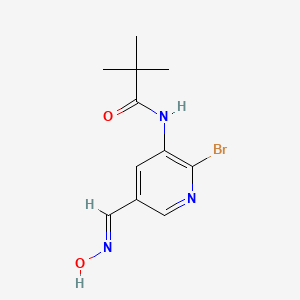

Fmoc-Cysteinol(acm) is a chemical compound with the empirical formula C21H22N2O5S . It is used in peptide synthesis, particularly in Fmoc solid-phase peptide synthesis . The side-chain Acm group is stable to trifluoroacetic acid (TFA) but can be removed with Hg(II) or Ag(I) to give cysteinyl peptides, or oxidatively with Tl(III) or I2 to generate cystinyl peptides .

Synthesis Analysis

Fmoc-Cysteinol(acm) is synthesized using Fmoc solid-phase peptide synthesis . The choice of the most appropriate sulfhydryl protecting group is crucial as a poor choice can lead to difficulties during synthesis or subsequent disulfide bond formation . For routine synthesis of cysteinyl peptide containing free thiol groups, the trityl group is recommended as it is labile to TFA and is therefore removed during the normal cleavage procedure .

Molecular Structure Analysis

The fmoc-Cysteinol(acm) molecule contains a total of 54 bonds. There are 30 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .

Chemical Reactions Analysis

The side-chain Acm group is stable to TFA but can be removed with Hg(II) or Ag(I) to give cysteinyl peptides, or oxidatively with Tl(III) or I2 to generate cystinyl peptides . The selection of protecting groups for selective disulfide is less straightforward and finding the optimal combination may take extensive experimentation .

Physical And Chemical Properties Analysis

Fmoc-Cysteinol(acm) has a molecular weight of 414.5 g/mol . It is a powder form substance . The melting point is 147-150 °C .

Applications De Recherche Scientifique

1. Application in Peptide and Protein Science

- Summary of Application : Fmoc-Cysteinol(acm) is used in the synthesis of peptides and proteins. The cysteine thiol group’s protecting group chemistry has enabled a vast array of peptide and protein chemistry over the last several decades . Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

- Results or Outcomes : The outcomes of these applications are the successful synthesis of complex disulfide-rich peptides and semisynthesis of proteins .

2. Application in Automated Fmoc-based Synthesis

- Summary of Application : Fmoc-Cysteinol(acm) is used in the automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters . This methodology enables access to peptide thioester surrogates .

- Results or Outcomes : The outcome of this application is the successful synthesis of peptide thioester surrogates .

Safety And Hazards

Orientations Futures

The future directions of Fmoc-Cysteinol(acm) are likely to continue in the field of peptide synthesis, particularly in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . As our understanding of peptide and protein chemistry continues to grow, so too will the applications and methodologies associated with Fmoc-Cysteinol(acm) .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-(acetamidomethylsulfanyl)-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-14(25)22-13-28-12-15(10-24)23-21(26)27-11-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20,24H,10-13H2,1H3,(H,22,25)(H,23,26)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFFSHOJZXAWJQ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

fmoc-Cysteinol(acm) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)

![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1439707.png)

![N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine](/img/structure/B1439710.png)

![N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide](/img/structure/B1439711.png)

![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)